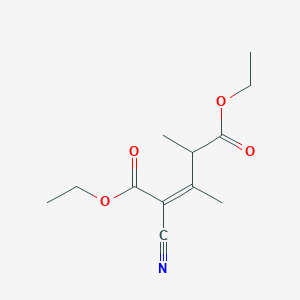
diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate is an organic compound with a complex structure that includes ester and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate typically involves the reaction of diethyl malonate with a suitable nitrile compound under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of diethyl malonate reacts with the nitrile to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of esters, amides, or thioesters.
Scientific Research Applications
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate biochemical pathways and influence the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the cyano group.
Ethyl cyanoacetate: Contains a cyano group and an ester, but with a different carbon skeleton.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group.
Uniqueness
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate is unique due to its combination of ester and cyano functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple reaction pathways, making it a versatile compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
34611-29-5 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate |
InChI |
InChI=1S/C12H17NO4/c1-5-16-11(14)9(4)8(3)10(7-13)12(15)17-6-2/h9H,5-6H2,1-4H3/b10-8- |
InChI Key |
DFJHICALOXKUIQ-NTMALXAHSA-N |
Isomeric SMILES |
CCOC(=O)C(C)/C(=C(/C#N)\C(=O)OCC)/C |
Canonical SMILES |
CCOC(=O)C(C)C(=C(C#N)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


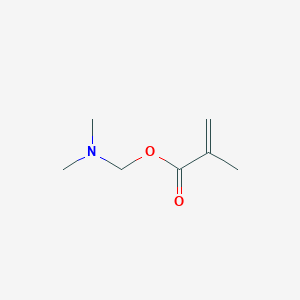

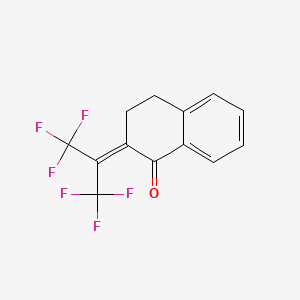
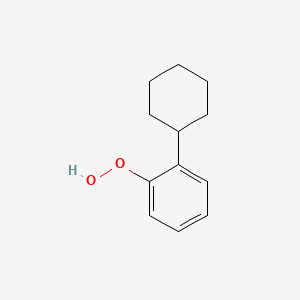
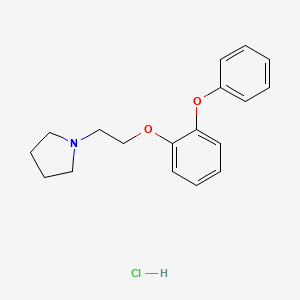
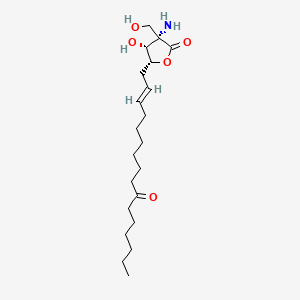
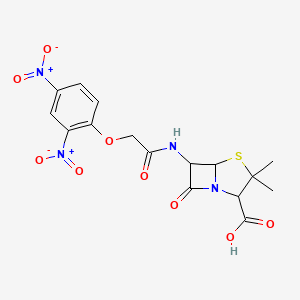
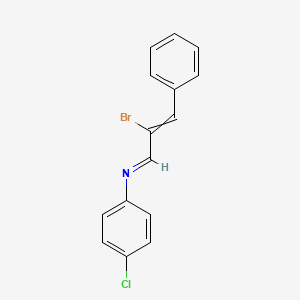
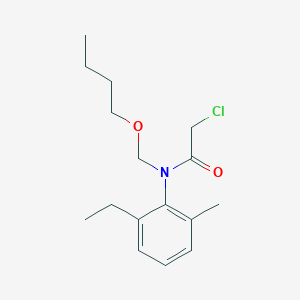
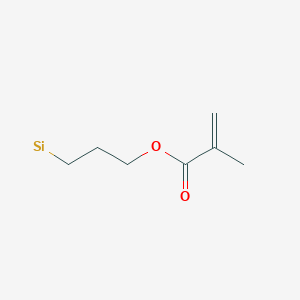
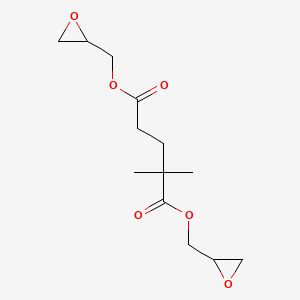
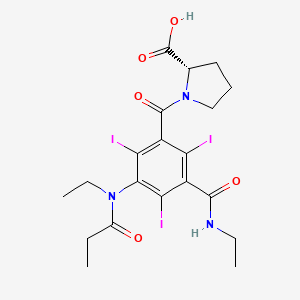
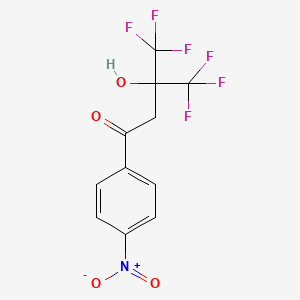
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
